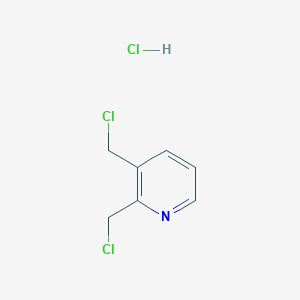

2,3-Bis(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGCZCPPAKASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 2-chloromethylpyridine, are known to be precursors to pyridine-containing ligands , suggesting that 2,3-Bis(chloromethyl)pyridine hydrochloride may also interact with various biological targets in a similar manner.

Mode of Action

It’s known that chloromethyl groups in similar compounds can act as alkylating agents , which suggests that this compound might interact with its targets through alkylation.

Biochemical Pathways

It has been used as a reactant in the preparation of an mglur5 negative allosteric modulator , indicating that it may play a role in modulating glutamate receptor activity.

Result of Action

Given its use in the synthesis of an mglur5 negative allosteric modulator , it may contribute to the modulation of glutamate receptor activity.

Biochemical Analysis

Biochemical Properties

2,3-Bis(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as a reactant in the preparation of negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine derivatives that coordinate with metal ions through nitrogen atoms to form complexes. These interactions are crucial for the compound’s role in modulating biochemical pathways and reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mGluR5 can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, its reactivity with cellular proteins can result in modifications that alter gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions through nitrogen atoms is a key aspect of its mechanism of action. This interaction can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. Furthermore, the compound’s reactivity with cellular proteins can result in changes in gene expression, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its reactivity may lead to gradual degradation over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects include sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can influence the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to various cellular compartments. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions are important for the compound’s accumulation and activity in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications This localization is crucial for its role in modulating biochemical pathways and cellular functions

Biological Activity

2,3-Bis(chloromethyl)pyridine hydrochloride (BCMH) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula . Its structure consists of a pyridine ring with chloromethyl groups at the 2nd and 3rd positions. This configuration contributes to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, which can significantly alter their structure and function.

The primary mechanism of action for BCMH involves its ability to react with nucleophilic sites on proteins. This reactivity enables the compound to serve as a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors. The chloromethyl groups can undergo substitution reactions with various nucleophiles, leading to modifications that influence protein activity.

Biological Activity

BCMH exhibits various biological activities, including:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes by forming covalent bonds with active sites, thereby blocking substrate access.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against certain bacterial strains.

- Antitumor Activity : Preliminary studies suggest that BCMH may exhibit cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Forms covalent bonds with active sites | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Antitumor | Cytotoxic effects on cancer cell lines |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that BCMH effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition was dose-dependent, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antimicrobial Evaluation : In vitro tests showed that BCMH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that BCMH could serve as a lead compound for developing new antimicrobial agents .

- Antitumor Research : A recent investigation assessed the cytotoxicity of BCMH on various cancer cell lines, including breast and lung cancer cells. The results revealed that BCMH induced apoptosis in these cells at specific concentrations, highlighting its potential as an anticancer agent .

Applications in Research and Industry

BCMH's unique properties make it an essential compound in both academic research and industrial applications:

- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals such as proton pump inhibitors.

- Biochemical Research : Its ability to modify biomolecules allows researchers to probe enzyme functions and interactions effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.